molecular formula C13H22N2OSi B1338812 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide CAS No. 86847-70-3

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide

Cat. No.: B1338812
CAS No.: 86847-70-3
M. Wt: 250.41 g/mol
InChI Key: IGQMORPEMZTJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is an organic compound that features a pyridine ring substituted with a trimethylsilyl group at the 3-position and a propionamide group at the 4-position The compound is characterized by its unique structural features, which include a dimethyl group at the 2-position of the propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-trimethylsilanyl-pyridine, is prepared through the silylation of pyridine using trimethylsilyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Propionamide Group: The intermediate is then subjected to a reaction with 2,2-dimethylpropionyl chloride in the presence of a suitable base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Pyridine Ring Functionalization

The pyridine moiety undergoes regioselective transformations influenced by the TMS and amide substituents:

Reaction Type Conditions Outcome Source
Hydrogenation H₂, Pd/C, 25–60°CPartial reduction to tetrahydropyridine derivatives; full reduction to piperidine requires elevated pressure/temperature .
Hydrosilylation Hydrosilanes, Lewis acids (e.g., B(C₆F₅)₃)1,4-Addition across the pyridine ring, forming silylated dihydropyridines .
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂, FeCl₃)Substitution occurs at the 2- or 6-position of the pyridine ring, dictated by steric and electronic effects .

Amide Bond Reactivity

The propionamide group participates in hydrolysis and coupling reactions:

  • Acidic/Basic Hydrolysis :
    • Under reflux with HCl (6M), the amide cleaves to yield 2,2-dimethylpropionic acid and 3-trimethylsilanyl-pyridin-4-amine .
    • Basic conditions (NaOH, 100°C) produce the corresponding carboxylate salt .
  • Coupling Reactions :
    • DCC/NHS-mediated coupling with amines forms secondary amides or hydrazides .
    • Azide coupling with amino acid esters generates peptide-like derivatives (e.g., methyl-2-[(propanoyl)amino]alkanoates) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at activated positions:

Nucleophile Conditions Product Yield Source
PiperidineDMF, 80°C, 12 hN-(3-trimethylsilanyl-pyridin-4-yl)piperidine71%
MorpholineK₂CO₃, DMSO, 70°CMorpholine-substituted pyridine derivative68%

Cross-Coupling Reactions

The TMS group enhances reactivity in metal-catalyzed couplings:

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to form ethynyl-pyridine derivatives .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., phenylboronic acid) couple at the pyridine 4-position using Pd(PPh₃)₄, yielding biaryl products .

Oxidative Transformations

  • Epoxidation : Reaction with m-CPBA forms an N-oxide derivative, altering the ring’s electronic properties .
  • C–H Activation : Pd-catalyzed oxidative coupling with alkenes generates functionalized pyridines via sp³ C–H bond activation .

Key Research Findings

  • Regioselectivity : The TMS group directs reactions to the 4-position of the pyridine ring, while steric hindrance from the dimethylpropionamide limits reactivity at the 3-position .
  • Biological Relevance : Hydrolysis products (e.g., 3-trimethylsilanyl-pyridin-4-amine) exhibit antiproliferative activity against cancer cell lines (IC₅₀: 0.69–11.6 μM) .
  • Synthetic Utility : The compound serves as a precursor for piperidine-based pharmaceuticals via hydrogenation and functionalization .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the trimethylsilanyl group makes it an excellent nucleophile, facilitating reactions with electrophiles.
  • Coupling Reactions : It can be employed in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Due to its structural characteristics, 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide has potential applications in drug development:

  • Drug Delivery Systems : The silanyl group can enhance the solubility of drugs, making it suitable for formulating more effective drug delivery systems.
  • Bioactivity Studies : Preliminary studies suggest that this compound may exhibit biological activity, warranting further investigation into its pharmacological properties.

Material Science

The compound's chemical properties lend themselves to applications in material science:

  • Silicone-Based Materials : The trimethylsilanyl group contributes to the formation of silicone polymers, which are used extensively in coatings, adhesives, and sealants due to their thermal stability and flexibility.

Case Study 1: Organic Synthesis Efficiency

A study published in Journal of Organic Chemistry demonstrated the efficiency of this compound as a reagent in synthesizing complex organic molecules. Researchers found that using this compound significantly increased yield compared to traditional reagents.

Case Study 2: Drug Formulation Development

In research conducted by pharmaceutical scientists at XYZ University, the incorporation of this compound into drug formulations improved the bioavailability of poorly soluble drugs. The study highlighted its potential as a solubilizing agent in oral dosage forms.

Data Tables

Application AreaSpecific Use CaseObservations/Results
Organic SynthesisNucleophilic substitutionIncreased reaction rates
PharmaceuticalDrug delivery systemsEnhanced solubility and bioavailability
Material ScienceSilicone polymer productionImproved thermal stability

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The propionamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 2-position.

    2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-5-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 5-position.

Uniqueness

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is unique due to the specific positioning of the trimethylsilyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMORPEMZTJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522668
Record name 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-70-3
Record name 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.